N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a benzamide moiety substituted with an isopropylsulfonyl group. The chromeno[4,3-d]thiazole system combines a chromene (benzopyran) ring fused with a thiazole, conferring rigidity and planar aromaticity, which may enhance binding to biological targets.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(2)28(24,25)14-9-7-13(8-10-14)19(23)22-20-21-18-15-5-3-4-6-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTBODPCHNCGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Introduction of the Isopropylsulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like isopropylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the benzamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the benzamide group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step reactions that include the formation of the chromone and thiazole moieties. The compound's structure can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The molecular formula is with a molecular weight of approximately 348.43 g/mol.
Antimicrobial Properties
Research has indicated that derivatives of thiazole and chromone exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Similar thiazole derivatives have demonstrated effectiveness against various cancer cell lines, including breast cancer cells (MCF7). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of various thiazole derivatives, including those structurally related to this compound. Results showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 1 µg/mL, suggesting their potential as new antibacterial agents .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, derivatives similar to this compound were screened against MCF7 breast cancer cells. The most active compounds exhibited IC50 values in the micromolar range, indicating strong antiproliferative effects. Further molecular docking studies confirmed favorable binding interactions with targets associated with cancer cell survival pathways .
Conclusion and Future Directions
This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities. Future studies should focus on optimizing its synthesis for better yields and exploring its full pharmacological profile through extensive preclinical trials.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno-thiazole core can intercalate with DNA or inhibit specific enzymes, while the benzamide moiety can enhance binding affinity and specificity. The isopropylsulfonyl group may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues in Thiazol-2-yl Benzamide Derivatives
Several structurally related compounds share the thiazol-2-yl benzamide scaffold but differ in substituents and fused ring systems:
Key Observations :
- Substituent Effects: The isopropylsulfonyl group in the target compound provides greater steric hindrance compared to morpholine or piperazine derivatives (e.g., 4d, 4e), which may reduce off-target interactions but could limit solubility.
- Core Heterocycles: The chromeno-thiazole system in the target compound distinguishes it from simpler thiazole (4d–4f) or triazole (7–9) derivatives. The fused chromene ring likely enhances π-π stacking interactions with protein targets, a feature absent in non-fused analogues .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The isopropylsulfonyl group in the target compound would exhibit characteristic S=O stretches at ~1150–1350 cm⁻¹, similar to sulfonamides in compound 50 and phenylsulfonyl derivatives in .
- NMR Shifts: The chromeno-thiazole core would produce distinct aromatic proton signals (δ 6.8–8.5 ppm), differing from simpler thiazoles (e.g., 4d–4f in ) due to extended conjugation .
- Melting Points: Chromeno-thiazole fusion likely increases melting points compared to non-fused thiazoles (e.g., 4d–4f are reported as solids with moderate melting points) .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a chromeno-thiazole core linked to an isopropylsulfonyl group. The synthesis of such compounds typically involves multi-step organic reactions, often starting from commercially available chromone derivatives. For instance, the introduction of thiazole moieties can be achieved through cyclization reactions involving appropriate precursors.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated the ability to induce cell cycle arrest in cancer cells at the G2/M phase and led to apoptosis through severe mitotic spindle defects. This suggests that the compound may interfere with microtubule dynamics, a common target for anticancer drugs .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 16c | KB-Vin | 22 ± 2 | Microtubule disruption |
| 16c | KB-7D | 12 ± 0.1 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, compounds within this chemical class have shown promising antimicrobial activity. A screening of various derivatives indicated moderate to good antibacterial and antifungal potential. This activity is often attributed to their ability to disrupt cellular processes in microbial pathogens .
Table 2: Antimicrobial Activity of Chromone Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| A | E. coli | 32 µg/mL | Moderate |
| B | S. aureus | 16 µg/mL | Good |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, preventing its polymerization into microtubules, which is crucial for cell division.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells has been observed, leading to programmed cell death.
- Antimicrobial Mechanism : The interference with microbial cell wall synthesis and disruption of metabolic pathways are likely contributors to its antimicrobial efficacy.
Case Studies
A study focusing on the structure-activity relationship (SAR) of chromone derivatives highlighted the importance of specific substituents on the benzamide moiety for enhancing biological activity. For instance, modifications at the para position significantly improved potency against resistant cancer cell lines .
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group in the compound is susceptible to hydrolytic cleavage under acidic or alkaline conditions. This reaction typically yields 4-(isopropylsulfonyl)benzoic acid and 4H-chromeno[4,3-d]thiazol-2-amine as primary products .
Nucleophilic Substitution at the Sulfonyl Group
The isopropylsulfonyl (–SO₂–C₃H₇) group participates in nucleophilic substitution reactions. Amines, thiols, or alkoxides can displace the isopropyl group under mild conditions :
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiazole and chromene rings undergo EAS reactions. Nitration and sulfonation have been observed at the C-5 position of the thiazole ring :
Cross-Coupling Reactions
The thiazole nitrogen and chromene oxygen atoms facilitate palladium-catalyzed coupling reactions. Suzuki-Miyaura and Buchwald-Hartwig couplings are feasible :
Reduction of the Chromene Ring
Catalytic hydrogenation reduces the chromene double bond, yielding a dihydro derivative. This alters the compound’s planarity and potential bioactivity :
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 24 h | 3,4-Dihydro-4H-chromeno[4,3-d]thiazol-2-yl benzamide | 90% |
Oxidative Degradation
Strong oxidants like KMnO₄ cleave the thiazole ring, generating sulfonic acid derivatives :
Key Research Findings
-
The isopropylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating reactions in homogeneous phases .
-
Microwave-assisted synthesis reduces reaction times for EAS and coupling reactions by 40–60% compared to conventional heating .
-
DFT calculations confirm that electron density on the thiazole nitrogen governs reactivity in cross-coupling reactions .
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate docking parameters (e.g., protein flexibility, solvent models) using software like AutoDock Vina or Schrödinger. Validate binding hypotheses via mutagenesis studies or surface plasmon resonance (SPR). For example, if the sulfonyl group is predicted to hydrogen-bond but shows no activity, test analogs with hydrogen-bond donors (e.g., hydroxyl groups) at the same position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
